11-(3-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one is a complex heterocyclic compound notable for its unique structural features and potential biological activities. This compound belongs to the thienopyrimidine family, characterized by a thieno[2,3-d]pyrimidine core fused with a cyclopentane ring. The presence of a sulfanyl group and a 3-methylphenyl substituent contributes to its pharmacological interest.
The compound is cataloged under various chemical databases and has been the subject of scientific studies due to its intriguing properties. It is associated with the CAS number 938409-04-2 and can be found in resources such as PubChem and ChemSpider, which provide detailed chemical information and synthesis methods.
This compound is classified as a heterocyclic organic compound, specifically within the category of thienopyrimidines. Its systematic name reflects its complex structure, which includes multiple functional groups that contribute to its chemical behavior and potential applications in medicinal chemistry.
The synthesis of 11-(3-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one typically involves several key steps:
The reaction conditions must be optimized for yield and purity, often requiring careful control of temperature and reaction time. Techniques such as chromatography are employed for purification.
The molecular structure of 11-(3-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one can be represented by its molecular formula with a molecular weight of approximately 312.4 g/mol.
InChI=1S/C17H16N2O2S/c1-20-10-7-5-9(6-8-10)18-15(19)13-11-3-2-4-12(11)22-14(13)17-16(18)21/h5-8H,2-4H2,1H3,(H,17,21)
This representation highlights the connectivity between atoms in the compound.
The compound can participate in various chemical reactions typical of heterocycles:
Kinetic studies may be performed to understand the reaction mechanisms better, utilizing spectroscopic methods to monitor changes during reactions.
The mechanism of action for 11-(3-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one potentially involves:
Research has shown that compounds within this class exhibit varying degrees of biological activity, suggesting potential therapeutic applications.
While specific data on physical properties such as melting point or boiling point are not extensively documented for this compound, it is generally expected to exhibit typical characteristics of organic molecules:
The chemical properties are influenced by functional groups present:
11-(3-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one has potential applications in:
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 2226-71-3
CAS No.: 30285-47-3